

# Recombinant Maxadilan: Expression and Purification Protocols for Research and Drug Development

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## Compound of Interest

Compound Name: *Maxadilan*

Cat. No.: *B591008*

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## Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

### Introduction:

**Maxadilan** is a potent vasodilator peptide originally isolated from the salivary glands of the sand fly, *Lutzomyia longipalpis*. It is a specific and high-affinity agonist for the mammalian Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1R)[1][2][3][4]. Despite a lack of significant sequence homology to PACAP, **Maxadilan** effectively activates the PAC1 receptor, a G-protein coupled receptor involved in various physiological processes, including vasodilation, neuro- and immunomodulation[2][5]. Its ability to modulate immune responses, such as inhibiting the production of pro-inflammatory cytokines like TNF- $\alpha$  while inducing anti-inflammatory cytokines like IL-6 and IL-10, makes it a molecule of significant interest for therapeutic applications in inflammatory diseases and as a tool to study PAC1 receptor signaling[2].

These application notes provide a detailed protocol for the expression of recombinant **Maxadilan** in *Escherichia coli* and its subsequent purification using an intein-mediated affinity chromatography system. Additionally, a protocol for a biological activity assay is included to assess the functionality of the purified peptide.

## Data Presentation

Parameter	E. coli Expression System	Purification Method	Purity	Biological Activity	Reference
Expression Host	ER2566	Intein-mediated chitin affinity chromatography	>95% (as inferred from similar intein-based purifications)	Significant enhancement of serum glucose in mice; potent chemoattractant for human neutrophils	[6][7][8][9]
Vector	pKYB-MAX	-	-	-	[6]
Induction	IPTG	-	-	-	[6][7]

## Experimental Protocols

### Expression of Recombinant Maxadilan in E. coli

This protocol describes the expression of **Maxadilan** as a fusion protein with an intein and a chitin-binding domain (CBD) in E. coli. The gene for **Maxadilan** is cloned into an expression vector, such as pKYB-MAX, and transformed into a suitable E. coli host strain like ER2566[6]. Expression is induced by Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG).

Materials:

- E. coli strain ER2566 containing the pKYB-MAX expression plasmid
- Luria-Bertani (LB) broth
- Ampicillin (100  $\mu$ g/mL)
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
- Shaking incubator

- Spectrophotometer

#### Protocol:

- Inoculate 50 mL of LB broth containing 100 µg/mL ampicillin with a single colony of E. coli ER2566 harboring the pKYB-MAX plasmid.
- Incubate the culture overnight at 37°C with vigorous shaking (200-250 rpm).
- The next day, inoculate 1 L of fresh LB broth with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
- Incubate the 1 L culture at 37°C with vigorous shaking until the OD600 reaches 0.5-0.6.
- Induce protein expression by adding IPTG to a final concentration of 0.4 mM[10]. For potentially toxic proteins or to improve solubility, induction can be optimized by varying the IPTG concentration (0.1-1.0 mM) and temperature (15-37°C)[10][11][12][13].
- Continue to incubate the culture for an additional 4-16 hours. Lower temperatures (e.g., 15-20°C) with longer induction times (e.g., 16 hours) may enhance the yield of soluble protein[10][11].
- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

## Purification of Recombinant Maxadilan

This protocol utilizes an intein-mediated purification system where the **Maxadilan**-intein-CBD fusion protein is purified by chitin-affinity chromatography. The intein's self-cleavage activity is then induced by a thiol reagent, releasing the untagged, purified **Maxadilan**[6][14].

#### Materials:

- Cell pellet from 1 L culture
- Lysis Buffer (20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5)

- Lysozyme
- DNase I
- Sonicator
- Chitin Resin
- Chromatography column
- Wash Buffer (20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, pH 8.5)
- Cleavage Buffer (20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, 50 mM DTT, pH 8.5)
- Elution Buffer (20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5)
- SDS-PAGE analysis equipment

#### Protocol:

- Cell Lysis:
  - Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer.
  - Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes.
  - Sonicate the cell suspension on ice to ensure complete lysis.
  - Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble fusion protein.
- Affinity Chromatography:
  - Pack a chromatography column with chitin resin and equilibrate with 5-10 column volumes of Lysis Buffer[15].
  - Load the clarified supernatant onto the equilibrated chitin column at a flow rate of 0.5-1 mL/min[15][16].

- Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins[16][17].
- Monitor the absorbance at 280 nm until it returns to baseline.
- On-column Cleavage and Elution:
  - Flush the column with 3 column volumes of Cleavage Buffer to introduce the DTT and induce intein cleavage[16].
  - Stop the column flow and incubate the resin at 4°C for 16-40 hours to allow for efficient cleavage[16][18].
  - Elute the purified **Maxadilan** from the column using Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
  - The intein-CBD portion remains bound to the chitin resin[16].
- Buffer Exchange and Concentration:
  - Pool the fractions containing pure **Maxadilan**.
  - Perform buffer exchange into a suitable storage buffer (e.g., PBS) and concentrate the protein using an appropriate centrifugal filter device.
  - Determine the final protein concentration using a BCA or Bradford protein assay.

## Biological Activity Assay: Human Neutrophil Chemotaxis

This protocol is to assess the biological activity of the purified recombinant **Maxadilan** by measuring its ability to induce chemotaxis of human neutrophils in vitro[9].

Materials:

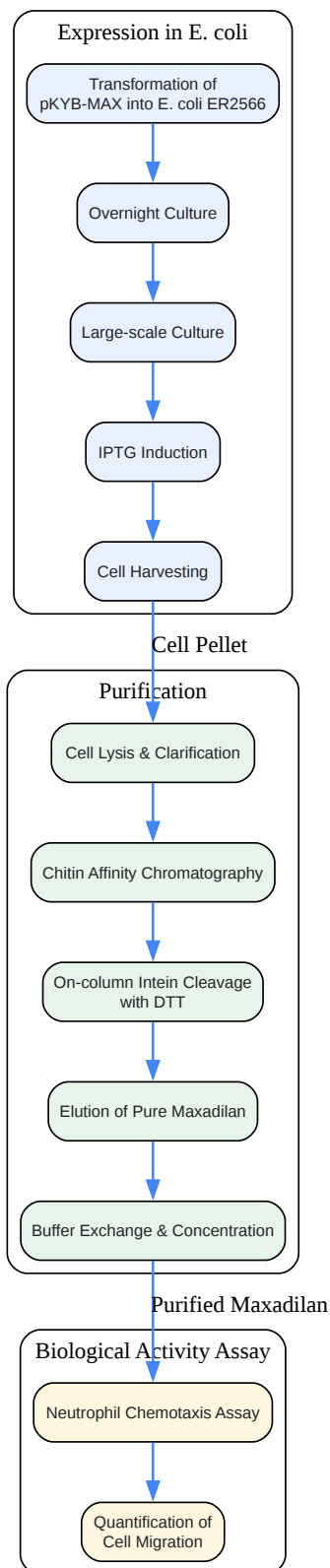
- Purified recombinant **Maxadilan**
- Human neutrophils isolated from fresh blood

- Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5  $\mu\text{m}$  pore size)
- Chemoattractants for positive control (e.g., fMLP, IL-8)
- RPMI 1640 medium with 0.1% BSA
- Diff-Quik stain kit
- Light microscope

Protocol:

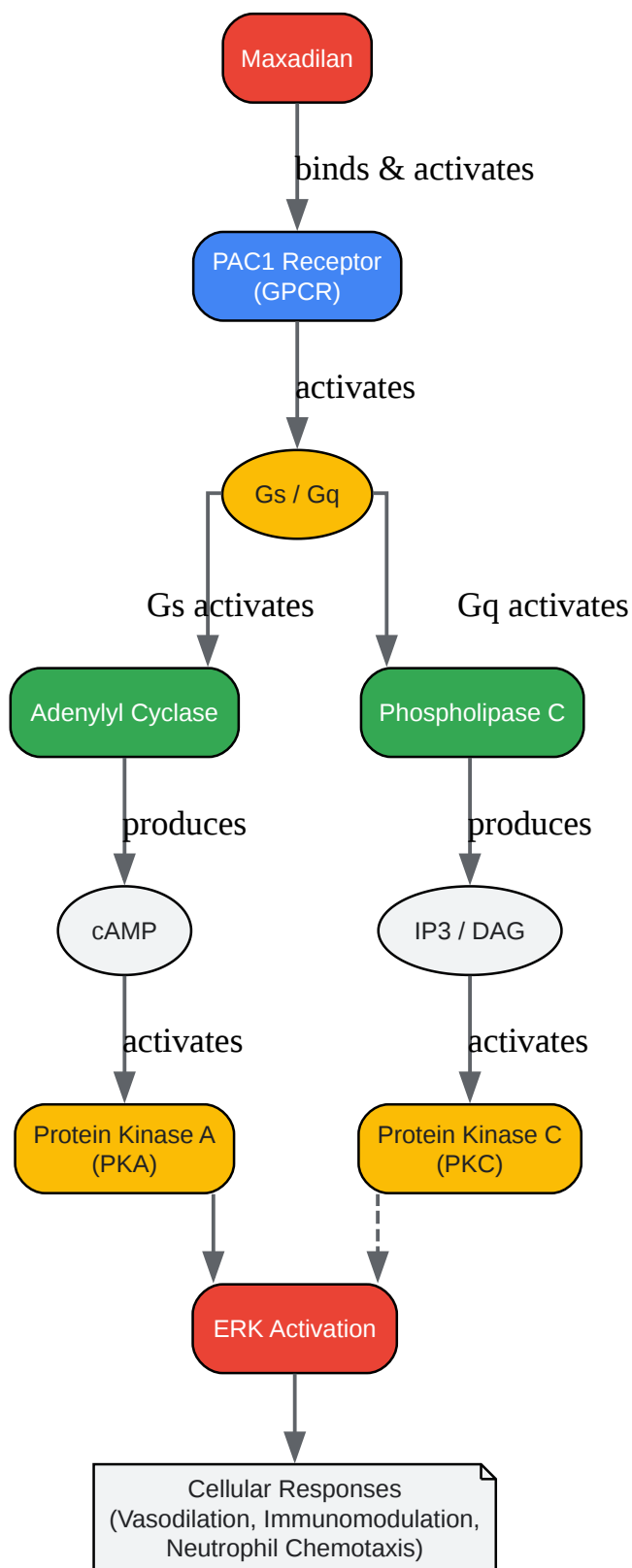
- Isolate human neutrophils from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
- Resuspend the purified neutrophils in RPMI 1640 with 0.1% BSA to a concentration of  $1 \times 10^6$  cells/mL.
- Add different concentrations of purified **Maxadilan** (e.g., 1-100 nM) to the lower wells of the chemotaxis chamber. Use RPMI with 0.1% BSA as a negative control and a known chemoattractant like fMLP (100 nM) or IL-8 (30 nM) as a positive control[9].
- Place the polycarbonate membrane over the lower wells.
- Add 100  $\mu\text{L}$  of the neutrophil suspension to the upper wells.
- Incubate the chamber at 37°C in a 5% CO<sub>2</sub> humidified incubator for 60 minutes.
- After incubation, remove the membrane, fix, and stain it using a Diff-Quik stain kit.
- Count the number of neutrophils that have migrated to the lower side of the membrane using a light microscope.
- Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control). A dose-dependent increase in neutrophil migration indicates that the recombinant **Maxadilan** is biologically active.

## Visualization of Workflows and Signaling Pathways



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Caption: Experimental workflow for recombinant **Maxadilan** production and validation.



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